Epoxiconazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Epoxiconazole is a broad-spectrum fungicide belonging to the class of azoles. It was introduced to the market by BASF SE in 1993 and is widely used to protect crops from fungal diseases. The compound inhibits the metabolism of fungal cells, preventing the growth of mycelia and limiting the production of conidia. It is particularly effective against cereal diseases such as leaf blotch and rust, which can cause significant yield losses .

Wissenschaftliche Forschungsanwendungen

Epoxiconazole has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Epoxiconazole is a fungicide that primarily targets fungi cells infesting useful plants . It specifically inhibits the metabolism of these fungi cells, thereby preventing the growth of the mycelia (fungal cells) and limiting the production of conidia (mitospores) .

Mode of Action

As an azole, Epoxiconazole actively stops the production of new fungi spores and inhibits the biosynthesis of existing hostile cells . It works as an eradicant by encapsulating fungal haustoria, which are then cut off from their nutrient supply and therefore die . This mechanism of action is based on the inhibition of the cytochrome P450-dependent monooxygenase system, a group of heme-containing proteins responsible for the detoxication and bioactivation of drugs, carcinogens, and pesticides .

Biochemical Pathways

Epoxiconazole’s action leads to significant biochemical modifications. For instance, exposure to Epoxiconazole enhances hepatic and renal lipid peroxidation, accompanied by an increase in the level of protein oxidation . It also induces an increase in the levels of DNA damage in a dose-dependent manner . Furthermore, the activities of liver and kidney antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST) are significantly increased in Epoxiconazole-treated organisms .

Pharmacokinetics

For instance, they are known to have a large mean apparent volume of distribution after oral administration, suggesting extensive extravascular distribution and penetration into intracellular spaces . They are also known to bind predominantly to albumin, and the extent of protein binding is high .

Result of Action

The administration of Epoxiconazole leads to a disruption of the hepatic and renal functions . It causes severe damage in the overall histo-architecture of liver and kidney tissues, suggesting that administration of Epoxiconazole induces a marked deregulation of liver and kidney functions .

Action Environment

Epoxiconazole is a broad-spectrum fungicide developed to protect crops . It is used in various environments, including cereals (mainly wheat, barley, rye, and triticale), soybeans, banana, rice, coffee, turnips, and red as well as sugar beets . It has a low aqueous solubility and is relatively volatile, which may persist in both soil and water systems . It is moderately toxic to birds, honeybees, earthworms, and most aquatic organisms .

Biochemische Analyse

Biochemical Properties

Epoxiconazol plays a crucial role in biochemical reactions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes. By binding to CYP51, this compound disrupts the production of ergosterol, leading to impaired cell membrane integrity and function in fungi . This interaction highlights the specificity of this compound for fungal enzymes, making it an effective antifungal agent.

Cellular Effects

This compound exerts significant effects on various types of cells, particularly fungal cells. It disrupts cell membrane synthesis by inhibiting ergosterol production, which is vital for maintaining cell structure and function. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, this compound leads to altered membrane permeability, impaired nutrient uptake, and eventual cell death . These cellular effects underscore the compound’s efficacy in controlling fungal infections.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the heme group of the lanosterol 14α-demethylase enzyme. This binding inhibits the enzyme’s activity, preventing the demethylation of lanosterol, a precursor in ergosterol biosynthesis. The inhibition of this critical step results in the accumulation of toxic sterol intermediates and a deficiency of ergosterol, compromising the fungal cell membrane’s integrity and function . This mechanism highlights the targeted action of this compound at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard conditions, but its efficacy can diminish with prolonged exposure to environmental factors such as light and temperature. Long-term studies have shown that this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are crucial for understanding the compound’s long-term impact on fungal populations.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits fungal growth without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and reproductive toxicity . These dosage-dependent effects are essential for determining safe and effective application rates in agricultural settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to sterol biosynthesis. By inhibiting lanosterol 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of intermediate sterols . This disruption affects the overall metabolic flux and can lead to changes in metabolite levels within fungal cells. Understanding these metabolic pathways is critical for elucidating the compound’s mode of action.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . These interactions influence the localization and efficacy of this compound, ensuring it reaches its target sites within fungal cells.

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum, where lanosterol 14α-demethylase is located. The compound’s activity is influenced by its ability to reach and bind to this enzyme within the endoplasmic reticulum . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its antifungal activity.

Vorbereitungsmethoden

The synthesis of epoxiconazole involves several steps, including the reaction of para-substituted benzaldehyde with ethyl chloroacetate in the presence of a basic catalyst. This generates an intermediate, which is then hydrolyzed and decarboxylated to produce para-substituted benzaldehyde. The intermediate is further reacted with ortho-substituted benzaldehyde to form 2-(4-substituted phenyl)-3-(2-substituted phenyl)-acrolein. Finally, this compound is reduced using lithium aluminum hydride to yield epoxiconazole .

Analyse Chemischer Reaktionen

Epoxiconazole undergoes various chemical reactions, including:

Oxidation: Epoxiconazole can be oxidized, leading to the formation of different degradation products.

Reduction: The compound can be reduced, particularly during its synthesis.

Substitution: Epoxiconazole can participate in substitution reactions, especially involving its aromatic rings.

Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Epoxiconazole is often compared with other azole fungicides, such as prothioconazole and carbendazim. While all these compounds inhibit fungal growth, epoxiconazole is unique in its broad-spectrum activity and long-lasting effects. It has been shown to have higher control efficacy against certain fungal pathogens compared to other fungicides .

Similar Compounds

- Prothioconazole

- Carbendazim

- Tebuconazole

- Propiconazole

Epoxiconazole’s unique combination of broad-spectrum activity, long-lasting effects, and effectiveness against resistant fungal strains makes it a valuable tool in agricultural and industrial applications.

Biologische Aktivität

Epoxiconazole is a systemic fungicide belonging to the triazole class, primarily used in agriculture to control a variety of fungal diseases in crops. Its biological activity is characterized by its mechanism of action, environmental interactions, and potential effects on human health and ecosystems. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of epoxiconazole.

Epoxiconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and function, leading to fungal cell death. Additionally, epoxiconazole has been shown to inhibit other cytochrome P450 enzymes, such as aromatase (CYP19), which may contribute to its endocrine-disrupting potential in non-target organisms, including humans .

Environmental Bioavailability

The bioavailability of epoxiconazole in soil is influenced by various factors including soil texture and organic matter content. A study demonstrated that a mild extraction method using hydroxypropyl-β-cyclodextrin could effectively evaluate the bioavailability of epoxiconazole to earthworms (Aporrectodea icterica). Results indicated that up to 96% of the epoxiconazole concentration in earthworms correlated with the available concentration in soil, highlighting its potential ecological impact .

Aquatic Organisms

Epoxiconazole poses risks to aquatic ecosystems. The most sensitive species identified is the aquatic plant Lemna, which exhibited adverse effects at concentrations lower than those deemed safe for human health. This discrepancy suggests that conventional risk assessments may not adequately protect ecological health when evaluating exposure levels .

Terrestrial Organisms

In terrestrial environments, studies have shown that epoxiconazole can affect non-target species such as earthworms. Sublethal effects on weight gain and enzymatic activities were noted, although these effects were not statistically significant under certain exposure conditions .

Human Health Implications

Research indicates that epoxiconazole may have endocrine-disrupting effects that could influence reproductive health. A study involving human granulosa cells found that exposure to epoxiconazole reduced the secretion of key hormones like progesterone and estradiol, particularly in women with polycystic ovary syndrome (PCOS) and obesity . The implications of these findings suggest a need for further investigation into the long-term effects of exposure to epoxiconazole on human reproductive health.

Case Studies

- Human Risk Assessment : A critical analysis concluded that anticipated human exposure to epoxiconazole would yield a margin of safety for reproductive effects observed in laboratory rodent studies. The analysis emphasized that while endocrine disruption is a concern, conventional risk assessments remain protective for both human and ecological health .

- Environmental Impact : A study quantified the economic and environmental impacts of losing epoxiconazole as an active ingredient in agriculture. The findings revealed that its continued use significantly contributes to crop yields and reduces reliance on alternative fungicides that might pose higher ecological risks .

Summary Table: Key Findings on Epoxiconazole

| Aspect | Details |

|---|---|

| Chemical Class | Triazole |

| Mechanism of Action | Inhibits lanosterol 14α-demethylase (CYP51) |

| Environmental Sensitivity | Sensitive to soil texture and organic matter; bioavailability affects non-target organisms |

| Aquatic Toxicity | Most sensitive species: Lemna; lower safety margins compared to human health |

| Terrestrial Toxicity | Sublethal effects on earthworms; needs further investigation |

| Human Health Risks | Potential endocrine disruptor; impacts hormone secretion in granulosa cells |

| Economic Impact | Significant contribution to agricultural productivity; loss could lead to increased CO2 emissions |

Eigenschaften

CAS-Nummer |

106325-08-0 |

|---|---|

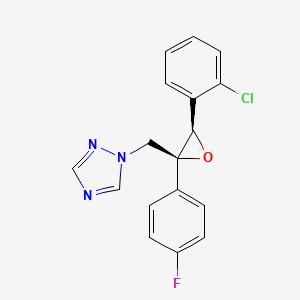

Molekularformel |

C17H13ClFN3O |

Molekulargewicht |

329.8 g/mol |

IUPAC-Name |

1-[[(2S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16?,17-/m1/s1 |

InChI-Schlüssel |

ZMYFCFLJBGAQRS-ZYMOGRSISA-N |

SMILES |

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |

Isomerische SMILES |

C1=CC=C(C(=C1)C2[C@@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |

Kanonische SMILES |

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |

Siedepunkt |

463.1ºC at 760 mmHg |

Dichte |

1.39 g/cm3 |

Physikalische Beschreibung |

Solid; [Merck Index] |

Reinheit |

95% |

Lagerung |

0-6ºC |

Synonyme |

1-[[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole; Epoxiconazol |

Dampfdruck |

0.00000045 [mmHg] |

Herkunft des Produkts |

United States |

Q1: What is the primary mechanism of action of epoxiconazol?

A1: this compound, like other triazole fungicides, disrupts the biosynthesis of ergosterol, a critical component of fungal cell membranes [, , ]. This disruption compromises the integrity and function of the fungal cell membrane, ultimately leading to growth inhibition and cell death.

Q2: How does the inhibition of ergosterol biosynthesis specifically target fungi?

A2: Ergosterol is a sterol found predominantly in fungal cell membranes, while animal cells primarily contain cholesterol. This compound specifically targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is involved in a crucial step of ergosterol synthesis [, ]. This selectivity for fungal CYP51 over mammalian CYP enzymes contributes to its efficacy against fungi with minimal impact on mammalian cells.

Q3: Which fungal diseases have been effectively controlled by this compound in field trials?

A3: Research has demonstrated the effectiveness of this compound in controlling a broad spectrum of fungal diseases across various crops. Field trials highlight its success in managing diseases such as:

- Asian Soybean Rust (Phakopsora pachyrhizi) in soybean crops [, , ].

- Net Blotch (Drechslera teres) in barley crops [].

- Coffee Leaf Rust (Hemileia vastatrix) in coffee plants [, , ].

- Yellow Spot (Drechslera tritici-repentis) in wheat crops [, , , ].

Q4: How does the timing of this compound application affect its efficacy in controlling fungal diseases?

A4: Research suggests that the timing of this compound application significantly influences its efficacy in disease management [, , ]. Preventive applications, initiated before the onset of disease symptoms or during the early stages of infection, have consistently demonstrated greater disease control compared to curative applications applied after the disease has progressed significantly.

Q5: Have there been any studies exploring the impact of this compound on disease progress curves?

A5: Yes, several studies have examined the effect of this compound on disease progress curves, often utilizing the Area Under the Disease Progress Curve (AUDPC) as a measure of disease severity over time. Results consistently indicate that treatments with this compound, particularly those applied preventively, significantly reduce AUDPC values compared to untreated controls [, , ].

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C15H17ClN3O2 and a molecular weight of 307.77 g/mol.

Q7: Are there any particular challenges associated with the formulation of this compound?

A7: this compound, like many triazole fungicides, exhibits low solubility in water, posing challenges in formulation and application []. Researchers have explored various strategies to overcome these limitations and enhance its solubility and bioavailability, including the use of specific adjuvants, such as mineral oil and polyoxyethylene alkylphenol ether []. These adjuvants can improve the dispersion and spreading of this compound on leaf surfaces, potentially enhancing its uptake and efficacy.

Q8: Has resistance to this compound been observed in any fungal pathogens?

A8: Yes, cases of reduced sensitivity to this compound have been reported in certain fungal species, raising concerns about the potential for resistance development [, ]. This highlights the importance of resistance monitoring and the implementation of resistance management strategies, such as the use of fungicides with different modes of action, to ensure the long-term sustainability of this compound and other fungicides.

Q9: What are the potential environmental impacts of this compound use?

A9: The environmental fate and ecotoxicological effects of this compound have been areas of investigation due to concerns regarding its potential impact on non-target organisms and ecosystems. Studies have focused on assessing its potential toxicity to aquatic organisms, such as Daphnia similis and Pseudokirchneriella subcapitata, as well as soil organisms like collembolans [, , ]. These studies provide valuable insights into the potential risks associated with this compound use and emphasize the importance of responsible application practices to minimize negative environmental impacts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.